

# What is the chemical structure of Lipid A-11?

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## Compound of Interest

Compound Name: Lipid A-11

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## An In-Depth Technical Guide to Lipid A-11

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Lipid A-11**, a synthetic derivative of E. coli lipid A.

## Chemical Structure of Lipid A-11

**Lipid A-11** is a synthetic analogue of Escherichia coli lipid A, characterized by shorter lipid chains. Its core structure consists of a  $\beta(1 \rightarrow 6)$  linked diglucosamine backbone, phosphorylated at the 1 and 4' positions. The acyl chain composition is a key feature, and in the case of **Lipid A-11**, these chains are shorter than those found in its parent molecule.

The precise chemical structure of **Lipid A-11** is detailed below:

Molecular Formula:  $C_{55}H_{100}N_2O_{14}$

Molecular Weight: 1013.4 g/mol [1]

A 2D representation of the chemical structure is available on PubChem (CID 169291240)[1].

## Synthesis of Lipid A-11

The total synthesis of **Lipid A-11** was reported by the Boons group in 2007 as part of a broader effort to synthesize natural lipid As and their derivatives to study their structure-activity relationships[2]. The synthetic strategy employs a convergent approach, utilizing an

orthogonally protected disaccharide as a key intermediate. This allows for the regioselective introduction of the acyl chains and phosphate groups.

## Experimental Protocol: Synthesis of Lipid A-11

While the specific, detailed, step-by-step protocol for the synthesis of compound 11 is found within the supporting information of the original 2007 publication, the general synthetic strategy is as follows[2]:

- **Preparation of the Glycosyl Acceptor and Donor:** The synthesis begins with the preparation of appropriately protected monosaccharide units that will serve as the glycosyl donor and acceptor.
- **Glycosylation:** The key disaccharide backbone is formed through a regio- and stereoselective glycosylation reaction between the donor and acceptor, typically yielding the desired  $\beta(1 \rightarrow 6)$  linkage[2].
- **Orthogonal Protection and Deprotection:** A series of protection and deprotection steps are carried out to selectively functionalize the hydroxyl and amino groups of the disaccharide. This involves the use of various protecting groups that can be removed under specific conditions without affecting others.
- **Acylation:** The shorter fatty acid chains characteristic of **Lipid A-11** are introduced at the 2, 3, 2', and 3' positions through acylation reactions.
- **Phosphorylation:** The phosphate groups are introduced at the 1 and 4' positions in a late stage of the synthesis.
- **Global Deprotection and Purification:** Finally, all remaining protecting groups are removed to yield the target **Lipid A-11** molecule, which is then purified to homogeneity.

## Biological Activity and Mechanism of Action

Lipid A and its derivatives, including **Lipid A-11**, are potent immunostimulants. Their primary mechanism of action is through the activation of the Toll-like receptor 4 (TLR4) signaling pathway.

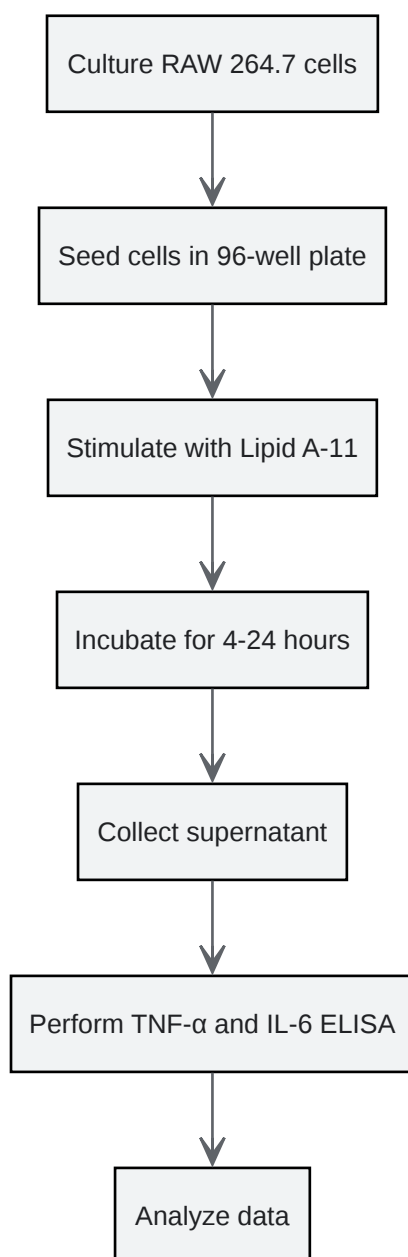
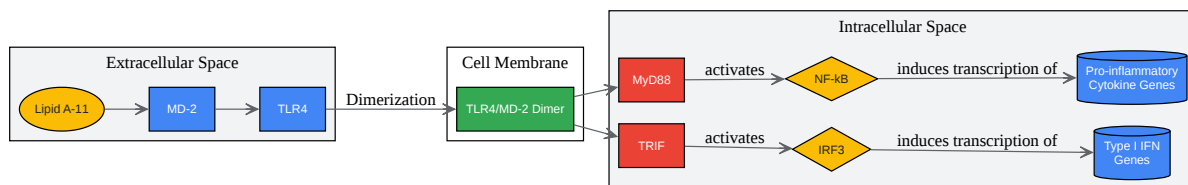
## Toll-Like Receptor 4 (TLR4) Signaling Pathway

The activation of the innate immune system by **Lipid A-11** is initiated by its interaction with the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This interaction triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines.

The signaling pathway can be summarized as follows:

- **Recognition and Binding:** **Lipid A-11** binds to the MD-2 protein, which then forms a complex with TLR4 on the surface of immune cells such as macrophages.
- **Dimerization and Adaptor Protein Recruitment:** This binding event induces the dimerization of the TLR4-MD-2 complex, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF.
- **MyD88-Dependent Pathway:** The recruitment of MyD88 initiates a signaling cascade that results in the activation of the transcription factor NF- $\kappa$ B. Activated NF- $\kappa$ B translocates to the nucleus and induces the expression of genes encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6).
- **TRIF-Dependent Pathway:** The TRIF-dependent pathway is also activated and leads to the production of type I interferons (IFN- $\alpha/\beta$ ).

Below is a diagram illustrating the TLR4 signaling pathway:



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